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ODM-204 Technical Support Center
Welcome to the technical support center for ODM-204. This resource is designed to assist

researchers, scientists, and drug development professionals in interpreting unexpected results

from experiments involving ODM-204. Here you will find troubleshooting guides, frequently

asked questions (FAQs), detailed experimental protocols, and key data to support your

research.

Introduction to ODM-204
ODM-204 is a novel, nonsteroidal small molecule designed as a dual-action inhibitor. It targets

both the androgen receptor (AR) and the cytochrome P450 17A1 (CYP17A1) enzyme.[1][2][3]

The rationale behind this dual targeting is to more effectively suppress androgen signaling in

castration-resistant prostate cancer (CRPC) by both blocking the receptor and inhibiting the

synthesis of its ligands, testosterone and dihydrotestosterone (DHT).[1][2][4]

Frequently Asked Questions (FAQs)
Q1: What is the established in vitro activity of ODM-204?

A1: ODM-204 is a potent inhibitor of both the androgen receptor and the CYP17A1 enzyme,

with reported IC50 values of 80 nM for AR and 22 nM for CYP17A1.[5][6]
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Q2: I am observing lower than expected efficacy in my in vivo model. What could be the

reason?

A2: Lower than expected in vivo efficacy could be due to several factors. A key finding from the

Phase I clinical trial (DUALIDES, NCT02344017) was an unexpected decrease in the steady-

state plasma concentration of ODM-204 at higher doses after repeated administration.[7][8][9]

[10][11] This suggests that ODM-204 may induce its own metabolism, potentially through the

CYP3A4 enzyme system.[10] Therefore, the effective concentration of the drug in your model

may be lower than anticipated over time.

Q3: Has resistance to ODM-204 been documented?

A3: While specific studies on resistance mechanisms to ODM-204 are limited, resistance to

dual AR and CYP17A1 inhibitors can occur through various mechanisms. These include

upregulation of the AR, expression of AR splice variants that are constitutively active, or

mutations in the AR ligand-binding domain.[12]

Q4: What are the known off-target effects of ODM-204?

A4: Currently, there is limited publicly available information on the specific off-target effects of

ODM-204. However, some CYP17A1 inhibitors have been shown to interact with other

cytochrome P450 enzymes.[13] If you observe unexpected phenotypes in your experiments, it

is worth considering the possibility of off-target activities.

Troubleshooting Guide
Unexpected Result 1: Decreased Potency of ODM-204 in
Long-Term Cell Culture Experiments

Possible Cause: Development of resistance in the cancer cell line.

Troubleshooting Steps:

Verify Cell Line Identity: Confirm the identity of your cell line using short tandem repeat

(STR) profiling.
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Assess AR Expression: Check for changes in androgen receptor expression levels (both

mRNA and protein) in your treated cells compared to vehicle-treated controls.

Sequence AR: Sequence the androgen receptor gene in your resistant cell line to check

for mutations that may affect ODM-204 binding.

Investigate Bypass Pathways: Explore the activation of alternative signaling pathways that

could bypass the need for AR signaling.

Unexpected Result 2: Inconsistent Efficacy in Animal
Models

Possible Cause 1: Issues with drug formulation and administration.

Troubleshooting Steps:

Check Formulation: Ensure that ODM-204 is fully solubilized in the vehicle and does not

precipitate upon administration.

Verify Dosing: Double-check your calculations for dose and administration volume.

Possible Cause 2: Induction of drug metabolism.

Troubleshooting Steps:

Pharmacokinetic Analysis: If possible, perform a limited pharmacokinetic study in your

animal model to measure the plasma concentration of ODM-204 over time after single and

multiple doses.

Assess CYP Enzyme Induction: Analyze liver samples from treated animals for increased

expression or activity of CYP enzymes, particularly CYP3A4.

Unexpected Result 3: Discrepancy Between In Vitro and
In Vivo Results

Possible Cause: Poor bioavailability or rapid metabolism of ODM-204 in vivo.

Troubleshooting Steps:
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Review Preclinical Data: Note that while preclinical studies in monkeys showed dose-

proportional pharmacokinetics, the human Phase I trial revealed a decrease in exposure

at higher doses with repeated dosing.[7][8][10] This highlights a species difference in

metabolism that may also be relevant to your animal model.

Consider Alternative Dosing Regimens: Explore different dosing schedules (e.g., more

frequent, lower doses) to try and maintain a more consistent plasma concentration.

Quantitative Data
Table 1: In Vitro Potency of ODM-204

Target/Assay IC50 Value

Androgen Receptor (AR) 80 nM

CYP17A1 Enzyme 22 nM

[5][6]

Table 2: Summary of Pharmacokinetic Findings from Phase I Clinical Trial

(DUALIDES/NCT02344017)

Dose Observation on Day 8 of Repeated Dosing

50 mg twice daily
AUC and Cmax increased with dose up to 300

mg.

100 mg twice daily
AUC and Cmax increased with dose up to 300

mg.

200 mg twice daily AUC was lower on Day 8 compared to Day 1.

300 mg twice daily AUC was lower on Day 8 compared to Day 1.

500 mg twice daily AUC was lower on Day 8 compared to Day 1.

[9][11]
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Experimental Protocols
Cell Proliferation (MTT) Assay

Cell Plating: Seed prostate cancer cells (e.g., LNCaP, VCaP) in 96-well plates at a density of

5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere

overnight.

Compound Preparation: Prepare a 2x concentrated serial dilution of ODM-204 in the

appropriate vehicle (e.g., DMSO) and then dilute further in cell culture medium.

Cell Treatment: Remove the growth medium from the cells and add 100 µL of the ODM-204
dilutions. Include vehicle-only controls.

Incubation: Incubate the plates for the desired experimental duration (e.g., 72 hours) at 37°C

in a humidified incubator.

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours

at 37°C.

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each

well and mix thoroughly to dissolve the formazan crystals.

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Androgen Receptor Competitive Binding Assay
Cytosol Preparation: Prepare rat prostate cytosol as a source of androgen receptors.

Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled androgen (e.g.,

[3H]-DHT) and varying concentrations of ODM-204.

Incubation: Add the cytosol preparation to each well and incubate to allow competitive

binding to occur.

Separation: Separate the receptor-bound from free radioligand using a method such as

dextran-coated charcoal or filtration.
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Quantification: Measure the amount of receptor-bound radioactivity using a scintillation

counter.

Data Analysis: Calculate the IC50 value of ODM-204 by plotting the percentage of inhibition

of radioligand binding against the concentration of ODM-204.

In Vitro CYP17A1 Inhibition Assay
Enzyme Source: Use human recombinant CYP17A1 enzyme or human adrenal microsomes.

Reaction Mixture: Prepare a reaction mixture containing the enzyme, a suitable buffer, and a

substrate for CYP17A1 (e.g., progesterone or pregnenolone).

Inhibition: Add varying concentrations of ODM-204 to the reaction mixture.

Incubation: Incubate the mixture at 37°C for a specified time.

Metabolite Analysis: Stop the reaction and extract the steroids. Analyze the formation of the

product (e.g., 17α-hydroxyprogesterone) using LC-MS/MS.

Data Analysis: Determine the IC50 value of ODM-204 by plotting the percentage of inhibition

of product formation against the concentration of ODM-204.

In Vivo Prostate Cancer Xenograft Study
Cell Preparation: Culture a human prostate cancer cell line (e.g., VCaP) and harvest the

cells during the logarithmic growth phase.

Animal Model: Use immunodeficient mice (e.g., nude or SCID).

Tumor Implantation: Subcutaneously inject a suspension of the cancer cells (e.g., 1-5 x 10^6

cells in Matrigel) into the flank of each mouse.

Tumor Growth Monitoring: Monitor the mice for tumor formation and measure tumor volume

regularly using calipers.

Treatment: Once tumors reach a specified size, randomize the mice into treatment and

control groups. Administer ODM-204 (e.g., by oral gavage) and vehicle to the respective
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groups.

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the

study. At the end of the study, euthanize the mice and excise the tumors for further analysis

(e.g., weight, histology, biomarker analysis).
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Caption: Dual mechanism of action of ODM-204.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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